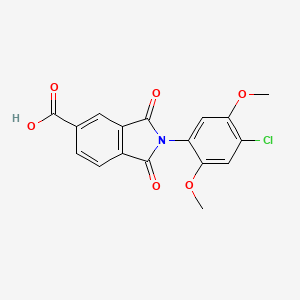
1-(4-chlorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione, commonly known as Clonazolone, is a pyrazolidinedione derivative. It is a potent anticonvulsant and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Clonazolone is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for inhibiting neurotransmitter release in the brain. Clonazolone enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmitter release and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Clonazolone has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures. Clonazolone has also been found to increase the release of GABA, a neurotransmitter that inhibits neuronal activity. In addition, Clonazolone has been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Clonazolone has several advantages for use in lab experiments. It has a high potency and is effective at low doses. Clonazolone is also highly selective for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, Clonazolone has some limitations. It has a short half-life, which makes it difficult to maintain a steady concentration in the body. In addition, Clonazolone can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Clonazolone. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the use of Clonazolone in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in studying the long-term effects of Clonazolone on neuronal function and behavior. Overall, Clonazolone has great potential as a therapeutic agent and a tool for studying the GABA-A receptor in various physiological processes.
Synthesemethoden
Clonazolone can be synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to produce 4-chloro-1-phenyl-1,3-butanedione. The second step involves the reaction of 4-chloro-1-phenyl-1,3-butanedione with hydrazine hydrate to produce 4-chloro-1-phenyl-3-hydrazinobutan-1-one. The final step involves the reaction of 4-chloro-1-phenyl-3-hydrazinobutan-1-one with isobutyraldehyde to produce Clonazolone.
Wissenschaftliche Forschungsanwendungen
Clonazolone has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, antihyperalgesic, and antinociceptive effects. Clonazolone has also been studied for its potential use in the treatment of anxiety, depression, and sleep disorders.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(2)10-11(16)14-15(12(10)17)9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYOBUIRJASMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NN(C1=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)





![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)


![2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5835094.png)
